12-(quinolin-8-yloxy)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene
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Overview
Description
12-(quinolin-8-yloxy)-7-thia-9,11-diazatricyclo[6400^{2,6}]dodeca-1(8),2(6),9,11-tetraene is a complex organic compound that features a quinoline moiety linked to a tricyclic structure containing sulfur and nitrogen atoms
Mechanism of Action
Target of Action
Similar compounds have been reported to target tubulin polymerization , which plays a crucial role in cellular functions, including the maintenance of cellular structure, intracellular transportation, and mitotic spindle formation for cell division .
Mode of Action
It is suggested that similar compounds inhibit tubulin polymerization , which could potentially disrupt cellular functions and lead to cell death .
Biochemical Pathways
Based on the potential target of tubulin polymerization, it can be inferred that the compound may affect pathways related to cell division and growth .
Result of Action
Similar compounds have been reported to induce apoptosis in cancer cells , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-(quinolin-8-yloxy)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine are not fully elucidated yet. Thienopyrimidine derivatives have been reported to interact with various enzymes and proteins. For instance, some thienopyrimidine derivatives have been synthesized and evaluated as PI3K inhibitors, interacting with various isomers PI3Kα, β, and γ . The nature of these interactions often involves the inhibition of the enzyme, thereby affecting the associated biochemical reactions.
Cellular Effects
Thienopyrimidine derivatives have shown significant anticancer activity, affecting various types of cells and cellular processes . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of action of 4-(quinolin-8-yloxy)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is not yet known. Thienopyrimidine derivatives have been reported to exert their effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Thienopyrimidine derivatives can interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
The synthesis of 12-(quinolin-8-yloxy)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the quinoline moiety, followed by the construction of the tricyclic core through a series of cyclization reactions. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
12-(quinolin-8-yloxy)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinoline N-oxides and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. .
Scientific Research Applications
12-(quinolin-8-yloxy)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence
Comparison with Similar Compounds
Compared to other quinoline derivatives, 12-(quinolin-8-yloxy)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene stands out due to its unique tricyclic structure containing sulfur and nitrogen atoms. Similar compounds include:
2-(quinolin-8-yloxy)cyclohexan-1-ol: Used as a chiral solvating agent for molecular recognition.
Quinoline-1H-1,2,3-triazole hybrids: Known for their antimicrobial properties.
Quinoline-cinnamide hybrids: Developed for their anticancer activity.
These comparisons highlight the distinct structural features and diverse applications of this compound.
Properties
IUPAC Name |
12-quinolin-8-yloxy-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS/c1-4-11-5-3-9-19-16(11)13(7-1)22-17-15-12-6-2-8-14(12)23-18(15)21-10-20-17/h1,3-5,7,9-10H,2,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJMOOGLURHXDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=NC=NC(=C23)OC4=CC=CC5=C4N=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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